molecular formula C13H11FO2 B6373172 2-Fluoro-5-(4-methoxyphenyl)phenol, 95% CAS No. 406482-61-9

2-Fluoro-5-(4-methoxyphenyl)phenol, 95%

Cat. No. B6373172
CAS RN: 406482-61-9
M. Wt: 218.22 g/mol
InChI Key: FFTOFNPWMOULDC-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-methoxyphenyl)phenol, 95% (2F5MPP) is a synthetic organic compound that has been studied extensively in the scientific research community due to its unique properties and potential applications. It is a colorless crystalline solid with a melting point of 82 °C and a boiling point of 184 °C. 2F5MPP is soluble in ethanol, acetone, and chloroform, and has a molecular weight of 172.2 g/mol. It is also known as 2-Fluoro-5-methoxy-phenol and 4-fluoro-2-methoxyphenol.

Scientific Research Applications

2F5MPP has been studied extensively in the scientific research community due to its unique properties and potential applications. It has been used as a starting material in the synthesis of a variety of compounds, such as 2-fluoro-5-methoxy-benzyl alcohol and 2-fluoro-5-methoxy-benzaldehyde. It has also been used as an intermediate in the synthesis of a variety of pharmaceuticals and other compounds. In addition, 2F5MPP has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of 2F5MPP is not yet fully understood. However, it is thought to interact with several receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the muscarinic acetylcholine receptor. It is believed to act as an agonist at these receptors, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
2F5MPP has been studied for its potential biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. It has also been found to have neuroprotective effects, which may be due to its ability to modulate the activity of the serotonin 5-HT2A receptor. In addition, 2F5MPP has been found to have antiproliferative effects, which may be due to its ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

2F5MPP has several advantages for use in laboratory experiments. It is a relatively stable compound and does not decompose easily. It is also soluble in several organic solvents, which makes it easy to work with. Additionally, it has a relatively low melting point, which makes it easy to purify. On the other hand, it is relatively expensive and difficult to obtain in large quantities, which may limit its use in some experiments.

Future Directions

Future research on 2F5MPP could focus on its potential therapeutic applications, such as its potential use in the treatment of cancer, diabetes, and Alzheimer’s disease. Additionally, further research could focus on its mechanism of action and its potential biochemical and physiological effects. Finally, further research could focus on improving the synthesis of 2F5MPP and making it more readily available in large quantities.

Synthesis Methods

2F5MPP can be synthesized using several different methods, including the Williamson ether synthesis, the Sandmeyer reaction, and the Friedel-Crafts acylation. In the Williamson ether synthesis, the reaction of 4-methoxyphenol and 2-fluorobenzoyl chloride in the presence of a base yields 2F5MPP. The Sandmeyer reaction involves the reaction of 2-fluorobenzene and 4-methoxyphenol in the presence of copper(II) chloride and a base. The Friedel-Crafts acylation involves the reaction of 4-methoxyphenol and 2-fluorobenzoyl chloride in the presence of a Lewis acid.

properties

IUPAC Name

2-fluoro-5-(4-methoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTOFNPWMOULDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684157
Record name 4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

406482-61-9
Record name 4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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